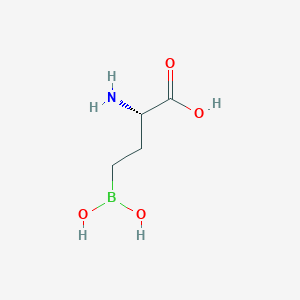![molecular formula C7H5N3O B11923671 3h-Imidazo[4,5-b]pyridine-7-carbaldehyde](/img/structure/B11923671.png)
3h-Imidazo[4,5-b]pyridine-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3h-Imidazo[4,5-b]pyridine-7-carbaldehyde is a heterocyclic compound that belongs to the imidazopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3h-Imidazo[4,5-b]pyridine-7-carbaldehyde typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the nucleophilic substitution of halogen in the pyridine ring, followed by reduction of the nitro group using hydrogen in the presence of palladium on carbon . Another approach involves the use of acetic anhydride to acylate 2,3-diaminopyridine, followed by cyclization to form the imidazo[4,5-b]pyridine ring .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that provide high yields and purity. The use of commercially available starting materials like 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine is common, and the reactions are typically carried out under controlled conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3h-Imidazo[4,5-b]pyridine-7-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sulfuryl chloride and other halogenating agents.
Reduction: Reducing agents such as sodium borohydride, zinc, or iron in the presence of acid are frequently used.
Substitution: Nucleophilic substitution reactions often involve the use of halogenated pyridine derivatives and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3h-Imidazo[4,5-b]pyridine-7-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3h-Imidazo[4,5-b]pyridine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets effectively, thereby modulating their activity .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but differ in their biological activities and applications.
Imidazo[4,5-c]pyridines: Another closely related class with distinct pharmacological properties.
Uniqueness: 3h-Imidazo[4,5-b]pyridine-7-carbaldehyde is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine-7-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-3-5-1-2-8-7-6(5)9-4-10-7/h1-4H,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNMCFPOWZCWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)









![Cyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11923654.png)

![7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)
